
Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate is a chemical compound with the CAS Number: 2287341-61-9 . It has a molecular weight of 217.2 .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which includes this compound, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The Inchi Code for this compound is1S/C9H13N3O2.Na/c13-9(14)7-3-1-6(2-4-7)8-10-5-11-12-8;/h5-7H,1-4H2,(H,13,14)(H,10,11,12);/q;+1/p-1/t6-,7+; . Physical And Chemical Properties Analysis
This compound has a molecular weight of 217.2 . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Energetic Compound Synthesis : Sodium 4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate was synthesized using diaminomaleodinitrile, characterized by FT-IR, MS, and EA, and its thermal stability was measured using DSC (Qin et al., 2016).
- Synthesis in Schiff-base Reactions : This compound was utilized as a head unit building block in Schiff-base reactions, leading to the formation of new macrocyclic complexes (Brandt et al., 2007).
Mass Spectrometric Studies
- Mass Spectrometric Fragmentation : The study focused on mass spectrometric fragmentation patterns of similar compounds, providing insights for pharmaceutical science (Salionov et al., 2015).
Synthesis of Derivatives and Complexes
- Derivative Synthesis : Synthesis of highly functionalized CF3-1,2,3-triazoles was achieved, demonstrating the versatility of this compound in chemical synthesis (Usachev et al., 2011).
Biochemical Studies
- Biochemical Parameter Analysis : Analysis of serum biochemical parameters in experimental rats revealed potential uses of similar compounds as antioxidants and immune-modulating agents (Danilchenko, 2017).
Antimicrobial Activity
- Antimicrobial and Surface Activity : this compound derivatives showed antimicrobial activity and potential as surface active agents (El-Sayed, 2006).
Cycloaddition Synthesis
- Cycloaddition for Synthesis : The compound played a role in the synthesis of 4-aryl-NH-1,2,3-triazoles, showcasing its importance in chemical reactions (Quan et al., 2014).
Antitumor Research
- Potential Antitumor Applications : Studies on derivatives of this compound showed promising results in antitumor research (Saidov et al., 2014).
In Vitro Antitumor Properties
- In Vitro Antitumor Testing : Copper(I) complexes containing similar compounds were tested for in vitro antitumor properties, indicating potential clinical applications (Marzano et al., 2006).
Crystal Structure and Biological Activity
- Crystal Structure Analysis : Analysis of the crystal structure of derivatives provided insights into their antiproliferative and antiinflammatory activities (Mazur et al., 2011).
Novel Antibiotics Synthesis
- Novel Antibiotics Synthesis : Synthesis of new semisynthetic penicillins using sodium salts of similar compounds demonstrated the role of these compounds in the development of new antibiotics (Cheptea et al., 2023).
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with a 1,2,4-triazole moiety are known to exhibit anticancer activity due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes .
Mode of Action
It is known that 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against tumor cell lines . This suggests that the compound may interact with its targets, leading to cytotoxic effects.
Biochemical Pathways
Compounds with a 1,2,4-triazole moiety are known to exhibit anticancer activity, suggesting that they may affect pathways related to cell proliferation and survival .
Result of Action
1,2,4-triazole hybrids have shown weak to high cytotoxic activities against tumor cell lines , suggesting that the compound may induce cell death in these cells.
Action Environment
The compound’s sodium salt form suggests that it may be stable under normal storage conditions .
Propiedades
IUPAC Name |
sodium;4-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.Na/c13-9(14)7-3-1-6(2-4-7)8-10-5-11-12-8;/h5-7H,1-4H2,(H,13,14)(H,10,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNNURNZUCZDBT-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NC=NN2)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N3NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

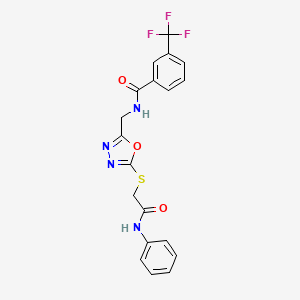
![Methyl 4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}benzoate](/img/structure/B2409765.png)
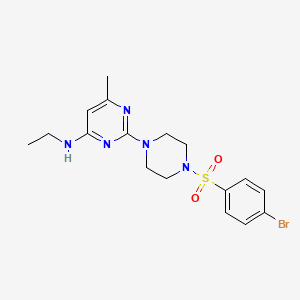
![6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2409767.png)
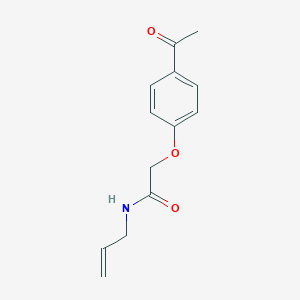
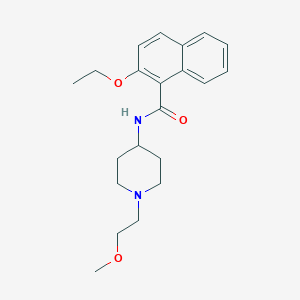
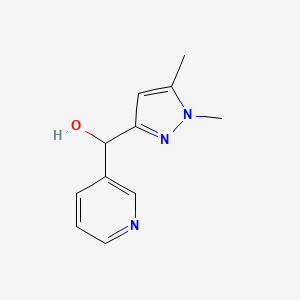
![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2409772.png)
![N-(3-acetylphenyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2409774.png)
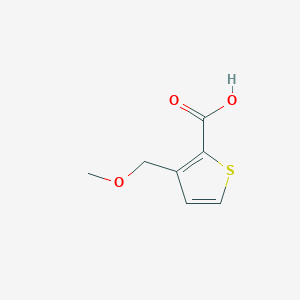
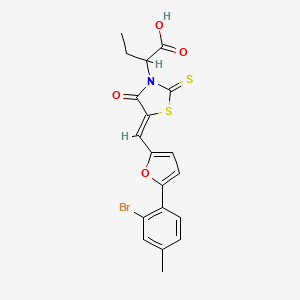

![(Z)-3-(2,5-difluorophenyl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2409784.png)
![(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2409785.png)